molecular formula C8H8BrNO2 B2572151 3-(2-Bromopyridin-3-yl)propanoic acid CAS No. 1784983-11-4

3-(2-Bromopyridin-3-yl)propanoic acid

Cat. No.: B2572151
CAS No.: 1784983-11-4
M. Wt: 230.061
InChI Key: YWYXKJQVNFLXNC-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)propanoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom attached to the second position of the pyridine ring and a propanoic acid group attached to the third position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromopyridin-3-yl)propanoic acid typically involves the bromination of 3-pyridinepropanoic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromopyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyridine derivatives
  • Carboxylic acids
  • Alcohols

Scientific Research Applications

3-(2-Bromopyridin-3-yl)propanoic acid is used in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the propanoic acid group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(2-Chloropyridin-3-yl)propanoic acid
  • 3-(2-Fluoropyridin-3-yl)propanoic acid
  • 3-(2-Iodopyridin-3-yl)propanoic acid

Comparison: 3-(2-Bromopyridin-3-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromopyridin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYXKJQVNFLXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784983-11-4
Record name 3-(2-bromopyridin-3-yl)propanoic acid
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